molecular formula C8H8O B8325341 2-(But-3-yn-1-yl)furan

2-(But-3-yn-1-yl)furan

Cat. No.: B8325341
M. Wt: 120.15 g/mol
InChI Key: GAWCWJNRLXARKW-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)furan (CAS: CID 22166143) is a furan derivative with a terminal alkyne substituent at the 2-position of the furan ring. Its molecular formula is C₈H₈O, and its structure features a furan ring (a five-membered aromatic heterocycle with oxygen) linked to a but-3-ynyl chain. Key structural identifiers include:

  • SMILES: C#CCCC1=CC=CO1
  • InChI: InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2
  • InChIKey: GAWCWJNRLXARKW-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

2-but-3-ynylfuran

InChI

InChI=1S/C8H8O/c1-2-3-5-8-6-4-7-9-8/h1,4,6-7H,3,5H2

InChI Key

GAWCWJNRLXARKW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-yn-1-yl)furan typically involves the reaction of furfural with acetylene in the presence of a catalyst. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-yn-1-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 4-(2-Furyl)-1-butene, 4-(2-Furyl)butane.

    Substitution: Halogenated or nitrated furans.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes . The compound’s alkyne moiety also enables it to undergo click chemistry reactions, which are useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(but-3-yn-1-yl)furan with analogous furan derivatives, focusing on structural, functional, and toxicological differences.

Structural Features

Compound Molecular Formula Substituent(s) Key Structural Differences
This compound C₈H₈O But-3-ynyl chain at 2-position Terminal alkyne group; linear alkyne chain
2-(3-Oxo-3-phenylprop-1-enyl)furan C₁₃H₁₀O₂ α,β-unsaturated ketone + phenyl group Conjugated enone system; planar π-system
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ Isochromenone core + ester-linked furan Polycyclic structure; ester functionality
2-(2-Methyl-2-nitrovinyl)furan C₇H₇NO₃ Nitrovinyl group Electron-withdrawing nitro group; non-aromatic vinyl
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S Benzofuran core + sulfur/fluorine substituents Benzannulation; halogen and sulfur moieties
  • Key Insight : The terminal alkyne in this compound distinguishes it from derivatives with electron-withdrawing (e.g., nitro, carbonyl) or bulky (e.g., benzofuran) substituents. This impacts reactivity and intermolecular interactions.

Reactivity and Functional Potential

  • This compound : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) or polymerization. The furan ring may participate in Diels-Alder reactions .
  • 2-(3-Oxo-3-phenylprop-1-enyl)furan : The α,β-unsaturated ketone allows Michael additions or nucleophilic attacks, while the phenyl group enhances lipophilicity .
  • Benzofuran derivatives : The benzannulated structure and fluorine/sulfur substituents enhance biological activity (e.g., enzyme inhibition) .

Toxicity and Exposure Limits

  • This compound: No direct toxicity data available.
  • 2-(3-Oxo-3-phenylprop-1-enyl)furan: A surrogate-based HTFOEL (Health Toxicity Full Occupational Exposure Limit) of 1 ppb was established, extrapolated from furan toxicity data. Furan itself causes hepatic hyperplasia and carcinogenicity in rodents at sub-chronic exposures .
  • Benzofuran derivatives : Fluorinated and sulfur-containing analogs show moderate cytotoxicity in pharmacological studies, though specific thresholds are undefined .

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